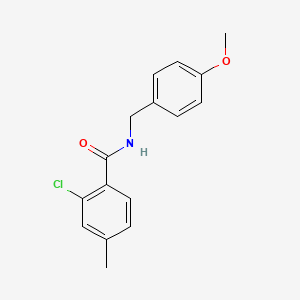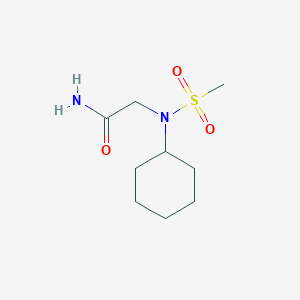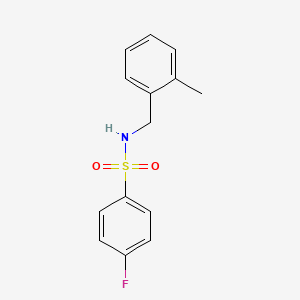
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide, also known as J147, is a synthetic compound that has shown potential as a neuroprotective and cognition-enhancing agent. It was initially developed as a potential treatment for Alzheimer's disease, but it has also been studied for its potential benefits in other neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. It also appears to reduce oxidative stress and inflammation in the brain, both of which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also appears to reduce inflammation in the brain, as well as to increase levels of antioxidant enzymes that protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide is that it has been extensively studied in animal models of Alzheimer's disease, making it a well-established research tool for investigating the disease. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are a number of potential future directions for research on 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide. One area of interest is in investigating its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is in further elucidating its mechanism of action, which could help to identify new targets for drug development. Additionally, there is interest in developing 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide derivatives with improved pharmacological properties, such as increased bioavailability or reduced toxicity.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide involves a multi-step process, starting with the reaction of 2-cyclohexylacetonitrile and 3-pyridinemethanol to form 2-cyclohexyl-N-(3-pyridinylmethyl)acetonitrile. This intermediate is then converted to 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide through a series of reactions involving hydrolysis, reduction, and cyclization.
Scientific Research Applications
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease. It has been shown to improve cognition and memory in animal models of the disease, as well as to reduce amyloid-beta levels and inflammation in the brain.
properties
IUPAC Name |
2-cyclohexyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(9-12-5-2-1-3-6-12)16-11-13-7-4-8-15-10-13/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKHTYNQWRQIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(benzylsulfonyl)acetyl]amino}benzamide](/img/structure/B5771361.png)



![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5771385.png)

![N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5771405.png)
![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)

![2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)

